molecular formula C9H5Cl2N3O2 B11783296 5-Chloro-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

5-Chloro-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11783296
M. Wt: 258.06 g/mol
InChI Key: IFUUMNJFKZBYFA-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine atoms in the structure enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst to form the triazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Formation of oxidized or reduced triazole derivatives.

    Coupling Reactions: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The presence of chlorine atoms can enhance the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2-chlorophenyl)-1H-1,2,3-triazole
  • 2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-Chloro-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity. The specific arrangement of the triazole ring and the carboxylic acid group also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H5Cl2N3O2

Molecular Weight

258.06 g/mol

IUPAC Name

5-chloro-2-(2-chlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-3-1-2-4-6(5)14-12-7(9(15)16)8(11)13-14/h1-4H,(H,15,16)

InChI Key

IFUUMNJFKZBYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)Cl)C(=O)O)Cl

Origin of Product

United States

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